molecular formula C9H11BO4 B1600794 (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid CAS No. 454185-96-7

(4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid

Cat. No. B1600794
CAS RN: 454185-96-7
M. Wt: 193.99 g/mol
InChI Key: CKXOGMXYISAZGN-UHFFFAOYSA-N
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Description

(4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid, also known as 4-MOPBA, is an organoboronic acid used in various scientific research applications. It is a versatile reagent that can be used in a variety of organic syntheses, as well as in biochemical and physiological studies.

Scientific Research Applications

Organic Synthesis

(4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid: is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, an essential step in synthesizing complex organic molecules. The compound’s stability and reactivity make it an excellent candidate for creating biaryl structures, which are common frameworks in pharmaceuticals.

Medicinal Chemistry

In medicinal chemistry, this boronic acid derivative has potential applications in the development of COX-2 inhibitors , which are drugs used to relieve pain and inflammation. Its structural properties may allow it to interact with biological targets, aiding in the design of new therapeutic agents.

Material Science

In the field of material science, (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid can contribute to the creation of polymers and coatings . Its boronic acid group can improve the thermal stability and flame resistance of materials, which is crucial for developing safer and more durable products.

Analytical Chemistry

Analytical chemists can utilize this compound as a chromatographic reagent . It can help in the separation and analysis of various organic compounds, thanks to its unique interaction with different chemical species. This is particularly useful in the quality control of pharmaceuticals.

Agriculture

In agriculture, the compound’s derivatives could be explored for their antioxidant properties . These properties are beneficial in enhancing the shelf life and quality of agricultural products. Additionally, its potential as a flame retardant could be valuable in developing safer packaging materials for agricultural produce.

properties

IUPAC Name

[4-(2-methoxy-2-oxoethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO4/c1-14-9(11)6-7-2-4-8(5-3-7)10(12)13/h2-5,12-13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXOGMXYISAZGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CC(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70460470
Record name (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid

CAS RN

454185-96-7
Record name (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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